4-Ethylpiperidin-4-amine
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Overview
Description
4-Ethylpiperidin-4-amine, also known as 1-ethyl-4-piperidinylamine, is a chemical compound with the molecular formula C7H16N2 . It has a molecular weight of 128.22 .
Synthesis Analysis
Piperidines, including this compound, are important synthetic fragments for designing drugs . They are used in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives . A practical and facile synthesis of various N-methyl imines was conducted at 85 °C using 4,4′-trimethylenedipiperidine as a safe and green catalyst .Molecular Structure Analysis
The molecular structure of this compound consists of a six-membered heterocyclic ring, which includes one nitrogen atom and five carbon atoms in the sp3-hybridized state .Chemical Reactions Analysis
Piperidines, including this compound, are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives . These reactions include hydrogenation, cyclization, cycloaddition, annulation, and amination .Scientific Research Applications
Synthesis and Chemical Applications
- Enantiospecific Synthesis : A study by Reilly et al. (2003) focused on the enantiospecific synthesis of 3-amino-4-ethylpiperidine, highlighting its use in the synthesis of non-fluoroquinolone compounds (Reilly, Anthony, & Gallagher, 2003).
- PAF-Receptor Antagonists : Benmehdi et al. (2008) synthesized novel 4-aminopiperidines with potential as PAF-receptor antagonists, demonstrating the chemical versatility of 4-Ethylpiperidin-4-amine (Benmehdi, Lamouri, Serradji, Pallois, & Heymans, 2008).
Material Science and Catalysis
- Graphene-Based Catalysis : Nasrollahzadeh et al. (2020) discussed the use of graphene-based catalysts, including derivatives of this compound, in the reduction of nitro compounds to amines (Nasrollahzadeh, Nezafat, Gorab, & Sajjadi, 2020).
- Light Stabilizers in Polymer Science : Auer et al. (2004) developed a polymerizable hindered amine light stabilizer using this compound, indicating its role in enhancing material properties (Auer, Nicolas, Vesterinen, Luttikhedde, & Wilén, 2004).
Environmental Science and Corrosion Studies
- Corrosion Inhibition : Annand et al. (1965) explored the adsorption of 4-ethylpiperidine on steel, suggesting its potential as a corrosion inhibitor (Annand, Hurd, & Hackerman, 1965).
Bioorganic and Medicinal Chemistry
- Pharmaceutical Synthesis : Senguttuvan et al. (2013) demonstrated the reductive amination of 2,6-diarylpiperidin-4-ones, a process involving this compound, relevant in the synthesis of various pharmaceuticals (Senguttuvan, Murugavelu, & Nagarajan, 2013).
- Neuroleptic and Antihistamine Synthesis : Luo et al. (2004) highlighted the use of 4-amino-N-arylpiperidines, derived from this compound, in the synthesis of neuroleptics and antihistamines (Luo, Mattson, Bruce, Wong, Murphy, Longhi, Antal-Zimanyi, & Poindexter, 2004).
Electrochemistry
- Electrochemical Oxidation Studies : Ghilane et al. (2010) studied the electrochemical oxidation of primary amine compounds, including this compound, highlighting its potential in modifying electrode surfaces (Ghilane, Martin, Randriamahazaka, & Lacroix, 2010).
Safety and Hazards
Future Directions
Piperidines, including 4-Ethylpiperidin-4-amine, play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Future research will likely focus on the discovery and biological evaluation of potential drugs containing the piperidine moiety .
Mechanism of Action
Target of Action
It is known that piperidine derivatives often interact with nitric oxide synthases . These enzymes play a crucial role in producing nitric oxide, a key signaling molecule in many physiological and pathological processes .
Mode of Action
Piperidine derivatives are known to interact with their targets in various ways, often leading to changes in cellular processes . For instance, some piperidine derivatives can inhibit the activity of their target enzymes, altering the production of key molecules within the cell .
Biochemical Pathways
Given its potential interaction with nitric oxide synthases, it may influence the nitric oxide signaling pathway . Nitric oxide plays a pivotal role in various cellular functions, including vasodilation, immune response, and neurotransmission .
Pharmacokinetics
These properties significantly impact the bioavailability of a compound, determining how much of the administered dose reaches the site of action .
Result of Action
Based on its potential interaction with nitric oxide synthases, it may influence the production of nitric oxide, thereby affecting various cellular functions .
Action Environment
The action, efficacy, and stability of 4-Ethylpiperidin-4-amine can be influenced by various environmental factors. These may include the pH of the environment, presence of other molecules, and temperature . .
Biochemical Analysis
Biochemical Properties
It is known that piperidine derivatives, such as 4-Ethylpiperidin-4-amine, play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The exact enzymes, proteins, and other biomolecules that this compound interacts with are yet to be identified.
Cellular Effects
It is known that piperidine derivatives can have a wide range of effects on cells, depending on their specific structures and properties .
Molecular Mechanism
It is known that piperidine derivatives can exert their effects through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
4-ethylpiperidin-4-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2/c1-2-7(8)3-5-9-6-4-7/h9H,2-6,8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVRBMDIVXNBXEK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CCNCC1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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